molecular formula C25H18N2O4S B2865620 Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate CAS No. 477500-81-5

Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate

Cat. No. B2865620
M. Wt: 442.49
InChI Key: IVAFCGHRHIBICJ-UHFFFAOYSA-N
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Description

“Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The quinoline part of the molecule is a heterocyclic aromatic organic compound with the formula C9H7N . The benzofuran is a heterocyclic compound consisting of fused benzene and furan rings .

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis Techniques : Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate and its derivatives have been synthesized through various techniques. For example, a study detailed a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes, yielding novel compounds with good yields and establishing their structures based on spectral data and elemental analyses (Gao et al., 2011). Additionally, a facile and efficient synthesis method for ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates under transition-metal-free conditions was reported, demonstrating an efficient access to these compounds (Gao et al., 2017).

Biological Activities

Antioxidant and Antibacterial Properties : Research has shown that derivatives of Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate possess significant antioxidant and antibacterial properties. A study synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, evaluating their in vitro antioxidant and antibacterial activity. Compounds demonstrated good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Some compounds were found to be equipotent to ampicillin against various bacterial strains, showcasing potential as antimicrobial agents (Shankerrao et al., 2013).

Fluorescent Properties

Optical Applications : The fluorescent properties of related compounds were explored, where novel derivatives were synthesized and investigated for their fluorescent behavior in various organic solvents. This study highlights the potential of these compounds as fluorescent probes with applications in bioimaging and sensors due to their green light emission and high quantum yield in different solvents (Bodke et al., 2013).

Potential Therapeutic Applications

Antimicrobial and Antitubercular Activity : Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives were synthesized and assessed for their antibacterial and antitubercular activity. Notably, some derivatives showed high activity against specific strains of bacteria, suggesting their potential as therapeutic agents in treating bacterial infections (Bodke et al., 2017).

properties

IUPAC Name

ethyl 3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4S/c1-2-30-25(29)23-22(16-9-4-6-11-20(16)31-23)27-24(28)17-14-19(21-12-7-13-32-21)26-18-10-5-3-8-15(17)18/h3-14H,2H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAFCGHRHIBICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate

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